molecular formula C10H12O B1337624 6-Methyl-2,3-dihydro-1H-inden-1-ol CAS No. 200425-63-4

6-Methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1337624
CAS No.: 200425-63-4
M. Wt: 148.2 g/mol
InChI Key: ATIMDIDJGWMTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H12O It is a derivative of indan, featuring a hydroxyl group at the first position and a methyl group at the sixth position

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to 6-methyl-2,3-dihydro-1h-inden-1-ol, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound impacts multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight suggests that it may have suitable properties for oral bioavailability.

Result of Action

Indole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 6-Methyl-2,3-dihydro-1H-inden-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-Methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The methyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: 6-Methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Saturated alcohols.

    Substitution: Various halogenated and alkylated derivatives.

Scientific Research Applications

6-Methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,3-dihydro-1H-inden-1-one: The ketone analog of 6-Methyl-2,3-dihydro-1H-inden-1-ol.

    2,3-Dihydro-1H-inden-1-ol: Lacks the methyl group at the sixth position.

    6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIMDIDJGWMTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491551
Record name 6-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200425-63-4
Record name 6-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (1.3 g) was added to a solution of 6-methyl-indane-1-one (5.0 g) in methanol (50 ml) at 0° C., and the mixture was stirred for one hour. The reaction mixture was poured into ice-cooled water, and extracted with ethyl acetate. The organic layer was washed with saturated saline solution and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated to obtain 6-methylindane-1-ol (5.5 g). To a solution of 6-methylindane-1-ol in toluene (50 ml) was added p-toluene sulfonic acid monohydrate (0.2 g), and the mixture was stirred for 20 minutes. The temperature of the reaction mixture was returned to room temperature, and the reaction mixture was washed with water, 5% sodium hydrogencarbonate aqueous solution, and saturated saline solution in order and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated to obtain 5-methyl-1H-indene (5.5 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
Reactant of Route 2
6-Methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 3
6-Methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
6-Methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
6-Methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
6-Methyl-2,3-dihydro-1H-inden-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.